8,13-dioxa-2,11-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride
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Overview
Description
8,13-dioxa-2,11-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride is a complex organic compound known for its unique structural composition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-dioxa-2,11-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride involves multiple steps, typically starting with the formation of the core spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound is usually carried out in specialized facilities equipped to handle complex organic syntheses. The process involves scaling up the laboratory synthesis methods while ensuring consistency and quality control. The use of high-quality reagents and stringent reaction conditions is crucial to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
8,13-dioxa-2,11-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound .
Scientific Research Applications
8,13-dioxa-2,11-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 8,13-dioxa-2,11-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.02,7]Trideca-2,4,6-Trienes: Known for their anti-inflammatory activity.
11-Oxa-8,13-Diazadispiro[3.0.55.34]Tridecan-12-One: Shares a similar spirocyclic structure and is used in similar applications
Uniqueness
8,13-dioxa-2,11-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride stands out due to its unique structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
8,13-dioxa-2,11-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.ClH/c12-7-11-8(1-3-13-4-2-8)9(14-7)5-10-6-9;/h10H,1-6H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBNLFCDEHPRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3(CNC3)OC(=O)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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